Cas no 82954-65-2 ((4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine structure
82954-65-2 structure
Product Name:(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
Numero CAS:82954-65-2
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD03095390
CID:720819
PubChem ID:2733884
Update Time:2024-10-27

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Dioxolane-4-methanamine,2,2-dimethyl-, (4S)-
    • (S)-(+)-(2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
    • [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • ((s)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (4S)-
    • 1-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • TC
    • (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
    • (4S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (ACI)
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (S)- (ZCI)
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
    • 1,3-Dioxolane-4-methanamine 2,2-dimethyl-, (4S)-
    • W-200511
    • GEO-01181
    • Dimethyl-1,3-dioxolan-4-yl)methanamine
    • EN300-2917637
    • (S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
    • AKOS005257684
    • MFCD03095390
    • DTXSID301003024
    • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine, AldrichCPR
    • AKOS006276653
    • D75607
    • (s)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)methylamine
    • CS-0094691
    • 2,2-dimethyl-4(s)-4-aminomethyl-1,3-dioxalane
    • CS-16285
    • (S)-2,2-dimethyl-[1,3]dioxolane-4-methanamine
    • SCHEMBL949218
    • 82954-65-2
    • MDL: MFCD03095390
    • Inchi: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
    • Chiave InChI: HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • Sorrisi: C([C@H]1COC(C)(C)O1)N

Proprietà calcolate

  • Massa esatta: 131.094628657g/mol
  • Massa monoisotopica: 131.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 103
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.5
  • XLogP3: -0.5

Proprietà sperimentali

  • Densità: 1.012
  • Punto di ebollizione: 147-148°C/14mm

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22-37/38-41-43
  • Istruzioni di sicurezza: 26-36/37/39
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Sealed in dry,2-8°C(BD64530)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-100mg
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
100mg
¥667 2021-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-250mg
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
250mg
¥1000 2021-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD48182-1g
(S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 98%
1g
¥2500 2021-08-02
Fluorochem
013546-250mg
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
250mg
£150.00 2022-03-01
Fluorochem
013546-5g
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
5g
£1160.00 2022-03-01
Fluorochem
013546-10g
S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
82954-65-2 99%
10g
£2025.00 2022-03-01
Chemenu
CM195735-5g
(S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
5g
$712 2021-08-05
Alichem
A159001677-1g
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
1g
$400.00 2023-09-01
Ambeed
A298113-100mg
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
100mg
$20.0 2025-04-16
Ambeed
A298113-250mg
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
82954-65-2 95%
250mg
$41.0 2025-04-16

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Riferimento
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Riferimento
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  2 h, 90 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Riferimento
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Riferimento
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
2.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
2.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
2.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Riferimento
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 65 °C
3.1 Reagents: Disodium sulfide Solvents: Water ;  16 h, 55 °C
Riferimento
Synthesis of phosphonoglycine backbone units for the development of phosphono peptide nucleic acids
Doboszewski, Bogdan; et al, European Journal of Organic Chemistry, 2013, 2013(22), 4804-4815

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  1 h, 0 °C; 0 °C → 40 °C; 1 h, 40 °C
2.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
3.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
3.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
3.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Riferimento
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Riferimento
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Riferimento
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Metodo di produzione 12

Condizioni di reazione
Riferimento
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 h, rt
2.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Riferimento
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Riferimento
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Metodo di produzione 16

Condizioni di reazione
Riferimento
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  8 h, reflux
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Riferimento
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Raw materials

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Preparation Products

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.